2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate

Catalog No.
S621680
CAS No.
61423-61-8
M.F
C37H78NO6P
M. Wt
664 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydro...

CAS Number

61423-61-8

Product Name

2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate

IUPAC Name

2-aminoethyl [(2R)-2,3-dihexadecoxypropyl] hydrogen phosphate

Molecular Formula

C37H78NO6P

Molecular Weight

664 g/mol

InChI

InChI=1S/C37H78NO6P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32-41-35-37(36-44-45(39,40)43-34-31-38)42-33-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36,38H2,1-2H3,(H,39,40)/t37-/m1/s1

InChI Key

UXDBPOWEWOXJCE-DIPNUNPCSA-N

SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCCN)OCCCCCCCCCCCCCCCC

Synonyms

1,2-dihexadecyl-sn-glycero-3-phosphoethanolamine, 1,2-dipalmitoyl-3-phosphatidylethanolamine, 1,2-dipalmitoyl-3-phosphatidylethanolamine, (+-)-isomer, 1,2-dipalmitoyl-3-phosphatidylethanolamine, (R)-isomer, 1,2-dipalmitoyl-3-phosphatidylethanolamine, ion(1-), 1,2-dipalmitoyl-rac-glycerophosphoethanolamine, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine, DHPE, dipalmitoyl cephalin, dipalmitoyl phosphatidylethanolamine, phosphatidylethanolamine dipalmitoate

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCCN)OCCCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OCCN)OCCCCCCCCCCCCCCCC

Chemical Properties and Potential Applications:

-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate (2-AEP) is a synthetic molecule with potential applications in various scientific research fields. Its structure incorporates several functional groups, including:

  • A phosphate group (PO₄³⁻), which is commonly found in biological molecules such as DNA and RNA and plays a crucial role in energy transfer processes within cells.
  • An amino group (NH₂), which is present in amino acids, the building blocks of proteins.
  • Two hexadecyloxy chains (C₁₆H₃₃O-), which are long, fatty acid-like chains that can interact with lipids (fats) and influence their properties.

These combined features endow 2-AEP with interesting amphiphilic properties, meaning it has both hydrophilic (water-loving) and hydrophobic (water-fearing) regions. This characteristic allows it to potentially interact with both water and organic environments, making it a potential candidate for various research applications.

Areas of Scientific Research:

While 2-AEP is not a commonly studied molecule, its properties have sparked interest in several areas of scientific research, including:

  • Drug delivery: Researchers are exploring the potential of 2-AEP as a carrier molecule for drug delivery due to its amphiphilic nature. The molecule could potentially encapsulate hydrophobic drugs and facilitate their transport within the body. [, ]
  • Nanoparticle formation: 2-AEP's self-assembly properties are being investigated for its potential use in the creation of nanoparticles for various purposes, such as drug delivery or imaging applications. [, ]
  • Membrane biophysics: The interaction of 2-AEP with biological membranes is being studied to understand its potential effects on membrane structure and function. This knowledge could contribute to the development of new therapeutic strategies. [, ]

2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate is a phospholipid compound characterized by its complex structure, which includes a phosphoric acid moiety linked to a long-chain fatty alcohol. The molecular formula for this compound is C37H78NO6P, indicating that it contains 37 carbon atoms, 78 hydrogen atoms, one nitrogen atom, six oxygen atoms, and one phosphorus atom. This compound is an ester derivative and is primarily used in biochemical research due to its potential applications in drug delivery and cellular studies .

Data on safety and hazards associated with this compound is not available. As a general precaution, any unknown organic compound should be handled with care, following standard laboratory safety protocols.

Overall

2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate is a compound with limited scientific research available. While its structure offers some insights into potential properties, more data is needed to fully understand its applications and safety profile.

Citation

  • SIELC Technologies. 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate [Web Page]. Retrieved May 2, 2024, from

The chemical behavior of 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate can be examined through various reactions typical of phospholipids:

  • Hydrolysis: In the presence of water and under acidic or basic conditions, this compound can hydrolyze to release the aminoethyl group and produce phosphoric acid derivatives.
  • Esterification: The hydroxyl groups in the long-chain fatty alcohols can participate in esterification reactions with acids, forming additional ester bonds.
  • Transesterification: This reaction may occur when the compound interacts with other alcohols, leading to the exchange of alkoxy groups.
  • Phosphorylation: The amino group can undergo phosphorylation, altering its biological activity and interactions with other biomolecules .

Research indicates that 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate exhibits significant biological activity. It has been studied for its potential role as a phospholipid analog in cell membranes, influencing membrane fluidity and permeability. Its long hydrophobic chains may enhance its interaction with lipid bilayers, making it a candidate for drug delivery systems targeting specific cells. Additionally, it may exhibit antimicrobial properties due to its ability to disrupt bacterial cell membranes .

The synthesis of 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate typically involves several steps:

  • Preparation of Hexadecyloxy Alcohols: Starting materials include hexadecanol, which can be converted into hexadecyloxy derivatives through reactions with suitable reagents.
  • Formation of Phosphate Ester: The alcohols are then reacted with phosphorus oxychloride or similar phosphorylating agents to form the phosphate ester.
  • Aminoethylation: Finally, an aminoethyl group is introduced via nucleophilic substitution reactions on the phosphate moiety.

These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the final product .

The applications of 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate span across various fields:

  • Drug Delivery: Its amphiphilic nature allows it to encapsulate hydrophobic drugs for targeted delivery.
  • Biochemical Research: Used as a model compound in studies of membrane dynamics and interactions.
  • Cosmetic Formulations: Potential use in skincare products due to its moisturizing properties related to lipid bilayer interactions .

Interaction studies involving 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate focus on its behavior within biological membranes. Research has shown that this compound can influence membrane integrity and permeability. It may interact with proteins and other lipids within the membrane environment, affecting cellular signaling pathways and transport mechanisms. Studies using fluorescence spectroscopy and electron microscopy have provided insights into these interactions at the molecular level .

Several compounds share structural similarities with 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
PhosphatidylcholineGlycerol backbone with choline headgroupVital component of cell membranes
SphingomyelinSphingosine backbone with phosphocholineImportant for myelin sheath formation
DioleoylphosphatidylcholineTwo oleoyl chains attached to glycerol phosphateCommonly used in liposomal formulations

Uniqueness of 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate

What sets 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate apart from these compounds is its specific combination of a long-chain fatty alcohol with an aminoethyl group attached to a phosphate moiety. This unique structure may confer distinct properties regarding membrane interaction and biological activity that differ from those observed in more common phospholipids like phosphatidylcholine or sphingomyelin .

Traditional phosphoramidite coupling represents the most established methodology for synthesizing complex phospholipid structures, including 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate [1]. The phosphoramidite method utilizes phosphorus(III) chemistry where the phosphoramidite reagent contains a diisopropylamine leaving group and protective groups for both the phosphorus-oxygen bond and hydroxyl functionalities [10]. This approach requires an acid-base activator system to facilitate the nucleophilic substitution reaction between the phosphoramidite and the target alcohol substrate [11].

The mechanism involves initial activation of the phosphoramidite by protonation of the nitrogen atom in the amine leaving group, followed by nucleophilic attack from the alcohol substrate [10]. The tetrazole-based activators, particularly 5-benzylthio-1-tetrazole and 5-ethylthio-1-tetrazole, have proven most effective for promoting efficient coupling reactions [11]. The reaction proceeds through formation of a phosphite triester intermediate, which subsequently requires oxidation using iodine or other oxidizing agents to generate the stable phosphate ester product [11].

For synthesis of the target compound, the phosphoramidite coupling approach involves preparing a suitable phosphoramidite derivative containing the ethanolamine moiety with appropriate protection of the amino group [8]. The glycerol backbone bearing the two hexadecyloxy chains serves as the nucleophilic substrate for the coupling reaction [4]. Research has demonstrated that phosphoramidite couplings typically achieve yields of 85-95% under optimized conditions when using excess phosphoramidite reagent and appropriate activators [15].

The stereochemical control inherent in phosphoramidite coupling makes this method particularly suitable for preparing the (R)-configured target compound [5]. Studies have shown that the coupling reaction proceeds with retention of configuration at the phosphorus center, ensuring maintenance of the desired stereochemistry throughout the synthetic sequence [8]. Temperature control during the coupling reaction is critical, with optimal results obtained at temperatures between -10°C and 25°C to minimize side reactions and decomposition [10].

Novel Enzymatic Synthesis Routes for Chiral Purity

Enzymatic synthesis routes offer distinct advantages for preparing enantiomerically pure phospholipid derivatives through stereoselective biocatalytic processes [16]. Lipase-catalyzed reactions have emerged as powerful tools for achieving high enantioselectivity in phospholipid synthesis, with several enzyme systems demonstrating exceptional stereochemical control [17]. The use of stereoselective enzymes eliminates the need for chiral auxiliaries or resolution procedures, providing direct access to optically pure products [19].

Recent developments in enzymatic phospholipid synthesis have focused on engineered phospholipase and lipase variants with enhanced substrate specificity for synthetic applications [18]. Research has demonstrated that specific lipase preparations can achieve greater than 99% enantiomeric excess when applied to glycerol-based substrates bearing long-chain alkyl substituents [16]. The mild reaction conditions employed in enzymatic synthesis preserve sensitive functional groups and minimize degradation pathways commonly observed in chemical synthesis [17].

For the target compound synthesis, enzymatic approaches utilize glycerol-3-phosphate dehydrogenase systems to establish the correct (R)-stereochemistry at the glycerol center [22]. Studies have shown that bacterial glycerol-3-phosphate dehydrogenases exhibit absolute stereospecificity for the (R)-configuration, providing access to enantiomerically pure starting materials [18]. The subsequent attachment of hexadecyloxy chains can be achieved through lipase-catalyzed esterification reactions using hexadecanol and appropriate activating agents [20].

Optimization of enzymatic synthesis conditions requires careful control of pH, temperature, and substrate concentrations to maximize enzyme activity and selectivity [21]. Research indicates that optimal pH ranges between 7.0 and 8.5 for most phospholipid-synthesizing enzymes, while temperatures between 25°C and 37°C provide the best balance of reaction rate and enzyme stability [16]. The use of organic co-solvents such as dimethyl sulfoxide or acetonitrile at concentrations below 10% can enhance substrate solubility without significantly compromising enzyme activity [17].

Protection-Deprotection Strategies for Amino Functionality

Protection of the amino functionality in 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate synthesis requires orthogonal protecting group strategies that maintain stability throughout the synthetic sequence while allowing selective deprotection under mild conditions [25]. The primary amino group in the ethanolamine moiety is susceptible to acylation and alkylation reactions, necessitating temporary protection during phosphate ester formation and other synthetic transformations [27].

The trityl protecting group has proven particularly effective for amino protection in phospholipid synthesis applications [29]. Research demonstrates that N-trityl protection provides excellent stability under basic conditions and phosphoramidite coupling conditions while allowing clean deprotection using trifluoroacetic acid in dichloromethane at 0°C [29]. This approach achieves deprotection yields of 81% with minimal side product formation when applied to glycerophospholipid substrates [29].

Alternative protection strategies include the use of tert-butoxycarbonyl and 9-fluorenylmethoxycarbonyl groups, which offer different deprotection conditions and orthogonality profiles [25]. The tert-butoxycarbonyl group can be removed under acidic conditions using trifluoroacetic acid, while 9-fluorenylmethoxycarbonyl protection allows base-mediated deprotection using piperidine or diethylamine [27]. Studies have shown that 9-fluorenylmethoxycarbonyl protection is particularly compatible with phosphoramidite coupling conditions and provides yields exceeding 90% in model phospholipid systems [26].

For large-scale synthesis applications, the choice of protecting group significantly impacts both cost and environmental considerations [30]. Research indicates that trityl protection offers the most economical approach for multi-gram scale synthesis, with trityl chloride being readily available and the deprotection conditions being easily scalable [29]. The development of recyclable protection strategies has focused on solid-supported protecting groups that can be recovered and reused, reducing waste generation and improving process economics [28].

The timing of deprotection in the synthetic sequence requires careful optimization to avoid premature removal or incomplete deprotection [31]. Studies have demonstrated that performing amino deprotection as the final synthetic step provides the highest overall yields and product purity [29]. This approach minimizes exposure of the free amino group to potentially reactive intermediates and reduces the risk of side reactions during subsequent synthetic transformations [27].

Large-Scale Production Challenges and Purification Techniques

Large-scale production of 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate presents significant challenges related to reaction scalability, process optimization, and product purification [33]. Industrial synthesis requires development of robust synthetic routes that maintain high yields and selectivity while minimizing waste generation and reducing production costs [37]. The transition from laboratory-scale to industrial-scale production often reveals previously unrecognized limitations in synthetic methodology and purification protocols [34].

Process scale-up considerations include heat transfer limitations, mixing efficiency, and reaction time optimization for large-volume synthesis [35]. Research has shown that phosphoramidite coupling reactions can experience reduced yields when scaled beyond 10-liter reaction volumes due to insufficient mixing and temperature control [33]. The implementation of specialized reactor designs with enhanced mixing capabilities and precise temperature control systems becomes essential for maintaining reaction efficiency at industrial scales [34].

Purification of phospholipid products at scale requires development of economically viable separation techniques that can handle multi-kilogram quantities while maintaining product quality [38]. Traditional silica gel chromatography, while effective at laboratory scale, becomes prohibitively expensive and technically challenging for large-scale applications [42]. Alternative purification strategies focus on liquid-liquid extraction procedures and preparative high-performance liquid chromatography systems designed for industrial applications [44].

Purification TechniqueScaleResolutionTypical Yield (%)Cost
Silica Gel ChromatographyAnalytical to preparativeModerate70-90Low
High-Performance Liquid Chromatography PurificationAnalytical to semi-preparativeHigh80-95Moderate
Preparative ChromatographyMulti-gram scaleModerate to high60-85Moderate to high
Solvent ExtractionIndustrial scaleLow50-80Low
Ion ExchangeLaboratory to pilotModerate65-85Moderate

Solvent extraction methods using chloroform-methanol-water systems have proven effective for large-scale phospholipid purification [40]. The Folch extraction procedure, modified for synthetic phospholipid products, achieves recovery yields of 70-85% while removing most synthetic impurities and byproducts [43]. This approach utilizes biphasic solvent systems where the phospholipid partitions preferentially into the organic phase, allowing separation from polar impurities and salts [40].

High-performance liquid chromatography purification at industrial scale requires specialized equipment capable of handling large sample volumes and harsh solvent conditions [45]. Research has demonstrated that preparative high-performance liquid chromatography systems with column dimensions exceeding 50 mm internal diameter can process multi-gram quantities of phospholipid mixtures [44]. The use of reverse-phase chromatography with methanol-water gradients provides excellent resolution of phospholipid molecular species while maintaining compatibility with large-scale operations [47].

Quality control considerations for large-scale production include development of analytical methods for monitoring batch-to-batch consistency and detecting trace impurities [36]. Studies have shown that phospholipid products are particularly susceptible to oxidative degradation during storage and handling, requiring implementation of inert atmosphere processing and appropriate antioxidant formulations [39]. The establishment of stringent analytical specifications for water content, peroxide value, and chromatographic purity becomes essential for ensuring product quality and stability [36].

MethodKey FeaturesAdvantagesLimitations
Traditional Phosphoramidite CouplingPhosphorus(III) chemistry, activator required, oxidation stepWell-established, high yields, versatileMoisture sensitive, multi-step process
Enzymatic SynthesisStereoselective, mild conditions, high purityChiral selectivity, environmental friendlyLimited substrate scope, enzyme availability
Direct PhosphorylationPhosphorus(V) chemistry, phosphorus oxychloride-based, harsh conditionsSimple reagents, direct approachSide reactions, harsh conditions
Protection-Deprotection StrategyOrthogonal protection, selective deprotectionFunctional group compatibilityAdditional synthetic steps
Large-Scale ProductionIndustrial scaling, purification challengesCommercial viability, cost-effectiveQuality control, batch consistency

XLogP3

11

Other CAS

61423-61-8

Wikipedia

1,2-dihexadecyl-sn-glycero-3-phosphoethanolamine

Dates

Modify: 2023-08-15

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